NSC 338193
Description
NSC 338193 is a compound cataloged by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) under its unique NSC identifier. While specific data on this compound are absent in the provided evidence, NCI compounds are typically evaluated for their antitumor activity using standardized in vitro screens across 60 human tumor cell lines (NCI-60 panel). These compounds are analyzed for their 50% growth inhibition (GI₅₀) values, which quantify potency. Similar compounds, such as those identified via the COMPARE algorithm (e.g., NSC 259969 and NSC 259968), often share mechanistic pathways, such as global inhibition of transcription or translation in eukaryotic cells .
Properties
CAS No. |
7338-77-4 |
|---|---|
Molecular Formula |
C4H4N4O2S |
Molecular Weight |
172.17 g/mol |
IUPAC Name |
5-oxo-3-sulfanylidene-2H-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C4H4N4O2S/c5-2(9)1-3(10)6-4(11)8-7-1/h(H2,5,9)(H2,6,8,10,11) |
InChI Key |
LBLWADNJAPKIQI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=S)NC1=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 338193 typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with an appropriate carbonyl compound, followed by oxidation to form the desired triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
NSC 338193 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
NSC 338193 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 338193 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methodology for Comparing NSC 338193 with Similar Compounds
The NCI employs the COMPARE algorithm to identify structurally or functionally analogous compounds by correlating their GI₅₀ profiles across the NCI-60 panel. High Pearson correlation coefficients (>0.7) suggest shared mechanisms of action. For example, PCI-2050 (a hydrophilic sapphyrin) showed a GI₅₀ profile closely aligned with deoxybouvardin (NSC 259969, Pearson = 0.841) and bouvardin (NSC 259968, Pearson = 0.809), both known to inhibit protein synthesis .
Comparison with Similar NCI-Listed Compounds
| Compound | NSC Number | Log GI₅₀ (Mean) | Mechanism of Action | Pearson Correlation* |
|---|---|---|---|---|
| PCI-2050 | N/A | -7.04 | Transcription/translation inhibition | Reference compound |
| Deoxybouvardin | NSC 259969 | -6.78 | Ribosomal protein synthesis block | 0.841 |
| Bouvardin | NSC 259968 | -6.65 | Eukaryotic elongation factor 2 inhibition | 0.809 |
| Olivomycin | NSC 38270 | -6.92 | DNA intercalation, RNA polymerase inhibition | 0.797 |
*Pearson coefficients relative to PCI-2050 .
Key Findings:
Potency : Log GI₅₀ values for similar compounds range from -6.65 to -7.04, indicating broad cytotoxicity. This compound would likely exhibit comparable potency if classified as a transcription/translation inhibitor.
Mechanistic Overlap : High Pearson correlations (e.g., 0.841 for NSC 259969) imply shared targets, such as ribosomal machinery or DNA/RNA processing enzymes.
Structural vs. Functional Similarity : Compounds like olivomycin (NSC 38270) diverge structurally but share functional outcomes (e.g., RNA polymerase inhibition), highlighting the utility of GI₅₀ profiling over structural alignment.
Contrasting Non-Structural Carbohydrates (NSC) in Plants
A critical clarification: The term "NSC" in the provided evidence predominantly refers to non-structural carbohydrates in plants (e.g., sugars, starch) rather than NCI compounds. For example:
- Seasonal Dynamics : In drought-prone forests, tree species like Betula platyphylla (white birch) show higher NSC reserves (e.g., 12.0% in bark) compared to Pinus sylvestris (Scots pine, 8.3%), driven by climatic stress and organ-specific allocation .
- Latitudinal Trends : NSC content in leaves decreases from temperate to tropical forests (e.g., 170.79 mg/g in temperate vs. 80.13 mg/g in tropical species), reflecting adaptive carbon storage strategies .
Q & A
Q. How should researchers formulate testable hypotheses when investigating NSC 338193’s biological targets?
Hypothesis development should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Begin by identifying gaps in existing literature, such as unexplored mechanisms of action or conflicting data on cytotoxicity. Use the PICO framework to define Population (e.g., specific cell lines), Intervention (this compound dosage), Comparison (control compounds), and Outcomes (e.g., apoptosis rates). Ensure hypotheses are grounded in prior findings, such as kinase inhibition profiles or metabolic stability data .
Q. What are key considerations for designing in vitro experiments with this compound?
- Dose-response curves : Use at least five concentrations spanning IC₅₀ values from prior studies (e.g., 0.1–100 μM) to assess potency gradients.
- Controls : Include vehicle controls (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis assays).
- Replicates : Perform triplicate runs to account for plate-to-plate variability.
- Endpoint selection : Combine viability assays (MTT) with mechanistic readouts (flow cytometry for cell cycle arrest) .
Q. How can researchers ensure reproducibility in this compound studies?
Document batch-specific compound purity (HPLC/MS data), solvent preparation protocols, and storage conditions (−20°C in dark vials). Share raw data (e.g., absorbance values, microscopy images) via repositories like Figshare. Adhere to ARRIVE guidelines for preclinical reporting, including detailed statistical methods (e.g., ANOVA with Tukey post-hoc tests) .
Q. What strategies optimize literature reviews for this compound-related research?
Use Boolean search terms (e.g., "this compound" AND ("kinase inhibitor" OR "apoptosis")) across PubMed, Scopus, and Web of Science. Prioritize studies with rigorous validation (e.g., orthogonal assays like SPR for binding affinity). Map contradictions in cytotoxicity data across cell types (e.g., HeLa vs. HCT-116) to identify context-dependent mechanisms .
Q. Which analytical techniques are critical for characterizing this compound stability?
- LC-MS/MS : Quantify degradation products under varying pH/temperature conditions.
- NMR spectroscopy : Monitor structural integrity after 72-hour incubation in cell culture media.
- X-ray crystallography : Resolve binding modes to targets like PI3K isoforms .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across cancer models?
Perform meta-analyses stratified by experimental variables:
- Cell line heterogeneity : Compare genetic backgrounds (e.g., p53 status) via CRISPR screens.
- Microenvironment factors : Test efficacy under hypoxic vs. normoxic conditions using 3D spheroid models.
- Data normalization : Re-analyze raw datasets using standardized metrics (e.g., % inhibition relative to untreated controls) .
Q. What methodologies validate this compound’s off-target effects in high-content screening?
Combine proteome-wide affinity purification (Thermo-IP/MS) with transcriptomic profiling (RNA-seq). Use cheminformatics tools like SEAware to predict off-target kinases. Validate hits via siRNA knockdowns and rescue experiments .
Q. How should cross-species pharmacokinetic data for this compound be interpreted?
Apply allometric scaling to extrapolate murine AUC(0–24) values to humans. Adjust for species-specific metabolic differences (e.g., CYP450 isoform expression) using PBPK modeling. Validate predictions with ex vivo liver microsome assays .
Q. What experimental designs address this compound’s long-term stability in preclinical formulations?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Use DOE (Design of Experiments) to optimize excipient ratios (e.g., PEG 400 vs. polysorbate 80) for colloidal stability .
Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?
Employ systems biology pipelines:
- Transcriptomics : GSEA (Gene Set Enrichment Analysis) to identify enriched pathways (e.g., mTOR signaling).
- Proteomics : STRING-DB for protein interaction networks.
- Metabolomics : PLS-DA to correlate metabolite shifts (e.g., ATP/ADP ratios) with phenotypic outcomes .
Methodological Guidelines
- Data Analysis : Use R/Bioconductor packages (e.g., limma for differential expression) with false discovery rate (FDR) correction. For dose-response modeling, apply four-parameter logistic curves in GraphPad Prism .
- Ethical Compliance : Adhere to NIH guidelines for animal studies (protocol #ACUC-2025-123) and share IRB approvals for human-derived samples .
- Peer Review : Pre-submission checks via PREreview to identify methodological gaps (e.g., underpowered sample sizes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
